Product packaging for Trimethoprim (sulfate)(Cat. No.:CAS No. 56585-33-2)

Trimethoprim (sulfate)

Katalognummer: B1218654
CAS-Nummer: 56585-33-2
Molekulargewicht: 388.40 g/mol
InChI-Schlüssel: GSKPSSNZVPYRCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Trimethoprim sulfate is a diaminopyrimidine antibiotic that serves as a critical tool in microbiological and biochemical research. Its primary mechanism of action is the potent and reversible inhibition of bacterial dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolic acid, the active form of folate required for bacterial nucleic acid and protein synthesis . By selectively binding to bacterial DHFR with a much higher affinity than to the mammalian enzyme, trimethoprim effectively halts bacterial replication, making it an excellent compound for studying microbial folate metabolism and pathogenesis .In research settings, trimethoprim sulfate is invaluable for investigating the dynamics of bacterial folate synthesis, particularly when used in conjunction with sulfonamides like sulfamethoxazole. This combination, known co-trimoxazole, produces a synergistic effect by blocking two consecutive steps in the folate biosynthesis pathway (dihydropteroate synthase and dihydrofolate reductase), providing a robust model for studying sequential enzyme inhibition and antibiotic synergism . Beyond its application in fundamental microbiology, trimethoprim sulfate is a key selective agent in molecular biology and genetics. It is widely used to maintain plasmids carrying the selectable marker for trimethoprim-resistant DHFR in prokaryotic and eukaryotic systems. Furthermore, its role extends to models studying opportunistic infections in immunocompromised hosts and the treatment of pathogens such as Pneumocystis jirovecii . Supplied as a high-purity, stable sulfate salt, this compound is characterized to ensure consistent performance in in vitro assays. This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N4O7S B1218654 Trimethoprim (sulfate) CAS No. 56585-33-2

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

56585-33-2

Molekularformel

C14H20N4O7S

Molekulargewicht

388.40 g/mol

IUPAC-Name

sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3.H2O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4)

InChI-Schlüssel

GSKPSSNZVPYRCH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O

Andere CAS-Nummern

56585-33-2

Herkunft des Produkts

United States

Chemical Synthesis and Analog Development of Trimethoprim

Established Synthetic Methodologies for Trimethoprim (B1683648)

The synthesis of Trimethoprim typically involves the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with a suitable pyrimidine (B1678525) precursor, followed by cyclization. One common route described in patents involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate (B8463686) to form an enol condensation product, which is then cyclized with guanidine (B92328) carbonate to yield Trimethoprim google.comgoogle.com. This method is noted for its high conversion rate, short reaction time, and suitability for industrial production google.com. Another approach utilizes β-anilino-α-3,4,5-trimethoxybenzyl vinyl cyanide as a raw material, which is cyclized with guanidinium (B1211019) hydrochloride to produce Trimethoprim with high yields google.com. Biotechnological approaches have also been explored, involving the enzymatic conversion of natural tannins to gallic acid and subsequent reduction to 3,4,5-trimethoxybenzaldehyde, offering a more environmentally friendly alternative researchgate.net.

Structure-Activity Relationship (SAR) Studies for Dihydrofolate Reductase Inhibition

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the Trimethoprim molecule affect its ability to inhibit DHFR. The 2,4-diaminopyrimidine (B92962) moiety is critical for hydrogen bonding with key residues in the DHFR active site, such as Asp27, Ile5, and Phe92 ekb.eg. The trimethoxybenzyl moiety also plays a significant role in binding interactions mdpi.comsci-hub.se.

Influence of Pyrimidine Ring Substituents

Modifications to the pyrimidine ring have been investigated to improve DHFR inhibition. For instance, research has shown that introducing an ethyl substituent at the C6 position of the diaminopyrimidine ring can increase activity compared to a hydrogen atom at that position nih.gov. Studies have also explored replacing the pyrimidine ring with other heterocyclic moieties, such as pyridine (B92270) or benzene (B151609) rings, to alter binding affinity and target selectivity mdpi.com.

Impact of Trimethoxybenzyl Moiety Modifications

The trimethoxybenzyl moiety is a key feature of Trimethoprim's interaction with DHFR. SAR studies have explored alterations to this group to enhance potency and selectivity. For example, replacing the 4-methoxy group with benzyloxy or phenylethanone groups has been shown to improve interactions within the DHFR binding site and increase antibacterial activity ekb.egresearchgate.net. Demethylation of the trimethoxybenzyl ring to form hydroxy trimethoprim (HTMP) and subsequent derivatization at the 4-position of the dimethoxybenzyl ring with benzyloxy or phenyl ethanone (B97240) groups also led to improved antibacterial activities researchgate.net. Studies have also indicated that modifications in lipophilicity and the presence of specific substituents on the benzyl (B1604629) ring, such as tri-substituted benzylpyrimidines, are important for high specificity and potent bacterial DHFR inhibition sci-hub.se.

Rational Design and Synthesis of Novel Dihydrofolate Reductase Inhibitors

The principles of rational drug design have been applied to create novel DHFR inhibitors based on the Trimethoprim scaffold, aiming for enhanced target selectivity and potency, particularly against resistant strains or for new therapeutic applications like cancer elifesciences.orgmdpi.commdpi.comacs.org.

Design Principles for Enhanced Target Selectivity

Achieving selectivity for bacterial DHFR over human DHFR is a primary design principle, as Trimethoprim itself demonstrates this selectivity ekb.egresearchgate.netsci-hub.seacs.org. Differences in the active site sequences and dynamics between bacterial and human DHFR enzymes are exploited. For instance, specific interactions with residues like Leu28, Ile50, Ile94, and Leu54 in Klebsiella pneumoniae DHFR, compared to residues in human DHFR, can be leveraged for selectivity acs.orgnih.gov. Modifications that reduce contacts with key human DHFR residues like Asn64, Phe31, and Phe34 have also been explored to decrease affinity for the human enzyme acs.org.

Chemical Derivatization and Scaffold Modifications

Chemical derivatization and scaffold modifications of Trimethoprim have yielded compounds with improved DHFR inhibitory activity. Incorporating an amide bond into Trimethoprim analogs has been shown to increase their affinity for DHFR nih.govmdpi.commdpi.commdpi.com. For example, propargyl-linked antifolates (PLAs) have demonstrated significant potency against both wild-type and resistant DHFR enzymes, with some analogs showing considerably greater potency than Trimethoprim mdpi.comnih.gov. Other modifications include the introduction of benzylidene-hydrazinyl-1,3-thiazole scaffolds, aiming for dual DNA binding and DHFR inhibition properties researchgate.net. Studies have also explored the synthesis of Trimethoprim analogs containing various substituents on the benzyl ring, such as halogenation or incorporation of different aromatic moieties, to fine-tune their interaction with DHFR and improve their therapeutic profile sci-hub.seresearchgate.net.

Compound List

Trimethoprim (TMP)

Methotrexate (MTX)

Netropsin (NT)

Brodimoprim

Pyrimethamine

Trimetrexate (TMQ)

Piritrexim (PTX)

(±)-α-Hydroxy Trimethoprim-D3 (Major)

Guanidine hydrochloride

3,4,5-trimethoxybenzaldehyde

Ethyl cyanoacetate

Guanidine carbonate

3-hydroxypropionitrile (B137533)

Piperidine

3,4,5-trimethoxybenzoic acid

Gallic acid

Tannin

Acacia catechu

Trichoderma viride

Pseudomonas fluorescens

Ethidium bromide

3,4,5-trimethoxybenzyl chloride (TMBC)

Syringaldehyde

Indole

Caffeic acid

1,2,4-triazole (B32235)

(±)-α-Hydroxy Trimethoprim-D3 (Major)

Coordination Chemistry and Metal Complexation of Trimethoprim Derivatives

Synthesis of Metal-Trimethoprim Complexes

The synthesis of trimethoprim metal complexes typically involves the reaction of trimethoprim or its derivatives with various transition metal salts in suitable solvents. Common metal ions utilized in these syntheses include Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Ru(III), Au(III), Ir(III), Pd(II), and Pt(II) ekb.egajol.infojscimedcentral.comjscimedcentral.comnih.govsemanticscholar.orgarabjchem.orgpjmhsonline.comresearchgate.net. The reactions are often carried out by refluxing the metal salt solutions with trimethoprim in solvents such as methanol (B129727) or ethanol, employing molar ratios of metal to ligand typically ranging from 1:1 to 1:2 ajol.infojscimedcentral.comjscimedcentral.comsemanticscholar.orgarabjchem.orgpjmhsonline.comunn.edu.ngmdpi.com. In some instances, template synthesis methods have been employed to create macrocyclic complexes involving trimethoprim arabjchem.org.

Table 1: Synthesis of Trimethoprim Metal Complexes

Metal Ion(s)LigandCommon Synthesis MethodTypical Molar Ratio (Metal:Ligand)Reference(s)
Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)Trimethoprim (TMP)Refluxing metal chlorides with TMP in ethanol/methanol1:1 or 1:2 jscimedcentral.comjscimedcentral.comsemanticscholar.org
Ru(III), Au(III), Ir(III)Trimethoprim (TMP)Refluxing metal chlorides with TMP in methanol1:2 ajol.info
Pd(II), Pt(II)Trimethoprim (TMP)Reaction of metal salts with TMP in methanol1:2 nih.gov
Mn(II), Co(II), Ni(II), Cu(II), Zn(II)Trimethoprim (TMP) and 2,2'-bipyridineTemplate synthesis1:1:1 unn.edu.ngresearchgate.net
Cu(II), Co(II), Ni(II), Ag(I), Zn(II)Trimethoprim derivative (e.g., Schiff base)Reaction with metal saltsNot specified (implied 1:1 or 1:2) pjmhsonline.commdpi.com

Structural Characterization of Complexes

The structural elucidation of trimethoprim metal complexes relies on a suite of analytical and spectroscopic techniques. These include elemental analysis (CHN, metal content), Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, magnetic susceptibility measurements, molar conductance studies, X-ray diffraction (XRD), Transmission Electron Microscopy (TEM), and thermal analysis (TGA/DTA) ekb.egajol.infojscimedcentral.comjscimedcentral.comnih.govsemanticscholar.orgarabjchem.orgpjmhsonline.comresearchgate.netmdpi.com.

FTIR spectroscopy is crucial for identifying the coordination sites of trimethoprim, often revealing shifts in characteristic vibrational bands, such as those associated with the amino groups (-NH₂) and the C=N bond of the pyrimidine ring, indicating coordination through nitrogen atoms ekb.egajol.infojscimedcentral.comnih.govresearchgate.netunn.edu.ng. Trimethoprim can act as a bidentate ligand, coordinating through the nitrogen atoms of its amino groups and the pyrimidine ring, or as a monodentate ligand through one of these sites ekb.egajol.infojscimedcentral.comjscimedcentral.comnih.govsemanticscholar.orgarabjchem.orgpjmhsonline.comresearchgate.netunn.edu.ng. The geometry of the resulting complexes is typically determined through magnetic susceptibility, electronic spectra, and X-ray diffraction, commonly revealing octahedral, square planar, tetrahedral, or distorted octahedral structures, depending on the metal ion and the number of coordinating ligands ekb.egajol.infonih.govsemanticscholar.orgarabjchem.orgpjmhsonline.com.

Table 2: Structural Characterization of Trimethoprim Metal Complexes

Characterization TechniqueInformation ObtainedTypical Findings for TMP ComplexesReference(s)
FTIR SpectroscopyCoordination mode, functional group involvementShifts in NH₂ and C=N stretching bands, appearance of M-N bands ekb.egajol.infojscimedcentral.comnih.govresearchgate.netunn.edu.ng
UV-Vis SpectroscopyElectronic transitions, d-d transitions, charge transfer bandsBands indicative of coordination and geometry jscimedcentral.comjscimedcentral.comsemanticscholar.orgresearchgate.net
NMR Spectroscopy (¹H, ¹³C)Ligand environment, coordination effects on chemical shiftsShifts in signals of protons and carbons near coordination sites ajol.infonih.govpjmhsonline.comresearchgate.netmdpi.com
Elemental Analysis (CHN, M%)Empirical formula, purityConfirmation of metal-ligand ratios and overall composition ajol.infojscimedcentral.comjscimedcentral.comnih.govsemanticscholar.orgarabjchem.orgpjmhsonline.comunn.edu.ngmdpi.com
Magnetic SusceptibilityOxidation state, geometry, number of unpaired electronsSupports octahedral or square planar geometries, monomeric nature ajol.infojscimedcentral.comjscimedcentral.comsemanticscholar.orgarabjchem.orgpjmhsonline.com
Molar ConductanceElectrolytic nature of complexesIndicates whether ions are coordinated or free ajol.infojscimedcentral.comjscimedcentral.comnih.govsemanticscholar.orgarabjchem.orgpjmhsonline.comunn.edu.ng
X-ray Diffraction (XRD)Crystal structure, bond lengths, bond angles, precise geometryConfirmation of coordination mode and overall molecular structure ekb.egajol.infonih.govresearchgate.netmdpi.com
Thermal Analysis (TGA/DTA)Thermal stability, presence of lattice water/solvent moleculesDecomposition patterns, identification of coordinated water jscimedcentral.comjscimedcentral.comsemanticscholar.orgpjmhsonline.commdpi.com

Evaluation of Antimicrobial Properties of Complexes

The metal complexes of trimethoprim and its derivatives have been extensively evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Research consistently indicates that these metal complexes often exhibit enhanced antimicrobial potency compared to the free trimethoprim ligand ekb.egjscimedcentral.comjscimedcentral.comnih.govresearchgate.netunn.edu.ng. This augmentation in activity is attributed to factors such as increased lipophilicity, altered charge distribution, and the synergistic effect of the metal ion and the ligand.

Table 3: Antimicrobial Activity of Trimethoprim and its Metal Complexes

Compound/ComplexTested Microorganism(s)Activity Metric (e.g., Inhibition Zone in mm)Comparison to Free TMPReference(s)
Trimethoprim (TMP)S. aureus (Gram+)33Baseline jscimedcentral.comjscimedcentral.com
Trimethoprim (TMP)E. coli (Gram-)30Baseline jscimedcentral.comjscimedcentral.com
[Co(TMP)₂Cl₂]·3H₂OS. aureus29Slightly lower than TMP jscimedcentral.com
[Co(TMP)₂Cl₂]·3H₂OE. coli27Slightly lower than TMP jscimedcentral.com
[Ni(TMP)₂Cl₂]·H₂OS. aureus30Slightly lower than TMP jscimedcentral.com
[Ni(TMP)₂Cl₂]·H₂OE. coli27Slightly lower than TMP jscimedcentral.com
[Cu(TMP)₂Cl₂]·H₂OS. aureus30Slightly lower than TMP jscimedcentral.com
[Cu(TMP)₂Cl₂]·H₂OE. coli24Lower than TMP jscimedcentral.com
[Pd(tmp)₂Cl₂]B. cereus34Higher than TMP nih.gov
Pd/Pt-TMP ComplexesE. coli28-32Higher than TMP (16 mm) nih.gov
Pd/Pt-TMP ComplexesP. vulgaris28-32Higher than TMP nih.gov
[Mn(TMP)(bipy)Cl₂]·2H₂OVarious bacteriaHigh activity (most active mixed-ligand)Enhanced activity unn.edu.ngresearchgate.net
TMP Metal ComplexesVarious bacteria/fungiGenerally potent activityEnhanced activity arabjchem.orgresearchgate.net
[Cu(L1)₂Cl₂] (L1=TMP deriv.)MicroorganismsMore poisonousEnhanced activity pjmhsonline.com

Molecular and Biochemical Mechanisms of Action

Dihydrofolate Reductase (DHFR) Target Specificity and Affinity

Trimethoprim (B1683648) functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. patsnap.comrsc.org Its efficacy stems from a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart. patsnap.comnih.gov This selective binding is the cornerstone of its antibacterial action, allowing for the disruption of microbial processes with minimal impact on the host's cells. patsnap.comenghusen.dk The affinity of trimethoprim for bacterial DHFR can be thousands of times greater than for human DHFR. nih.gov

This specificity is crucial, as DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleotides and amino acids in both bacteria and mammals. patsnap.comrsc.orgnih.gov However, while mammals obtain folate from their diet, many bacteria must synthesize it de novo, making the folate pathway an effective target for antimicrobial agents. patsnap.comyoutube.commanualofmedicine.com The inhibition of DHFR by trimethoprim is competitive, meaning it vies with the natural substrate, DHF, for binding to the enzyme's active site. rsc.org

The interaction between trimethoprim and bacterial DHFR is a thermodynamically favorable process. Studies have shown that the selectivity for bacterial DHFR is largely entropy-driven, which is associated with weaker conformational changes in the bacterial enzyme upon binding compared to vertebrate DHFRs. nih.gov This suggests that additional hydrophobic contacts contribute to the stable binding with the bacterial enzyme. nih.gov Isothermal titration calorimetry measurements of Escherichia coli DHFR have revealed that the negative entropy associated with trimethoprim binding is due to the organization of water molecules at the binding interface. rsc.org

The binding kinetics are also influenced by the presence of the cofactor NADPH. nih.gov While trimethoprim exhibits a baseline selectivity for bacterial DHFR in the absence of NADPH, this selectivity is significantly increased when NADPH is present. nih.gov The cofactor induces a positive cooperative effect, which is much more pronounced for bacterial DHFR than for vertebrate enzymes. nih.gov This effect has an enthalpic origin and enhances the already high affinity of trimethoprim for its bacterial target. nih.gov Kinetic analyses of trimethoprim-resistant E. coli DHFR mutants have shown that while the dissociation rate (k_off) for trimethoprim from the ternary DHFR·NADPH·TMP complex is similar to the wild-type, the initial binding and stability of the complex are altered in resistant strains. rsc.orgrsc.org

Within bacteria, variations in DHFR structure can lead to intrinsic or acquired resistance. For instance, the Leu100 residue in the DHFR of Streptococcus pneumoniae is a critical element for its intrinsic resistance to trimethoprim. nih.gov Acquired resistance often arises from point mutations in the chromosomal DHFR gene (folA). nih.govnih.gov In E. coli, clinically relevant mutations such as P21L and W30R modulate the enzyme's structure, reducing its affinity for trimethoprim while retaining its catalytic function. rsc.orgnih.gov The L28R mutation in E. coli DHFR is particularly notable as it reduces trimethoprim affinity while uniquely increasing the affinity for the natural substrate, DHF. rsc.orgnih.gov Similarly, plasmid-mediated acquisition of inherently resistant DHFR enzymes, such as DfrA, DfrG, and DfrK in Staphylococcus aureus, confers high-level resistance by providing an alternative enzyme that is not effectively inhibited by the drug. nih.gov

The inhibition constant (K_i) is a quantitative measure of a drug's binding affinity for its target enzyme; a lower K_i value indicates a higher affinity. The significant difference in K_i values for trimethoprim against various bacterial DHFRs versus host DHFR underscores its selective toxicity. Furthermore, the K_i values for trimethoprim against DHFR from resistant bacterial strains are markedly higher than those for susceptible, wild-type strains, providing a biochemical basis for clinical resistance.

For example, certain DHFR variants from clinical isolates of Pneumocystis jirovecii exhibit K_i values for trimethoprim that are 4-fold to over 100-fold higher than the wild-type enzyme. researchgate.net In methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of resistant DHFR isoforms (DfrA, DfrG, DfrK) results in dramatic increases in K_i values compared to the susceptible, endogenous DfrB enzyme. nih.gov

Comparative Inhibition Constants (K_i) of Trimethoprim for DHFR Variants
Organism/EnzymeStrain TypeK_i Value (nM)Fold Increase in Resistance (approx.)
Staphylococcus aureus (DfrB)Wild-Type (Susceptible)2.7-
Staphylococcus aureus (DfrG)Resistant31,000>11,400x
Staphylococcus aureus (DfrA)Resistant820>300x
Staphylococcus aureus (DfrK)Resistant4,260>1,500x
Escherichia coli (DHFR)Wild-Type (Susceptible)1.1-
Escherichia coli (P21L mutant)Resistant12.8~11x
Escherichia coli (W30R mutant)Resistant25.2~23x

Data compiled from studies on Staphylococcus aureus and Escherichia coli. rsc.orgnih.gov

Impact on Bacterial Folate Metabolism and DNA/RNA Synthesis

The inhibition of dihydrofolate reductase by trimethoprim is the critical event that leads to the disruption of bacterial folate metabolism. patsnap.combasicmedicalkey.com By blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), trimethoprim causes a depletion of the cellular pool of THF. patsnap.comnih.gov This depletion has cascading effects, as THF and its derivatives are essential cofactors that donate one-carbon units for the biosynthesis of numerous critical cellular components. nih.govnih.gov The ultimate consequence of THF starvation is the cessation of bacterial growth and proliferation due to the inability to synthesize the necessary building blocks for DNA, RNA, and proteins. patsnap.comnih.govnih.gov

Trimethoprim's mechanism is a prime example of targeting a crucial step in a metabolic pathway. nih.gov The bacterial folate biosynthesis pathway begins with precursors like p-aminobenzoic acid (PABA) and culminates in the production of THF. youtube.commanualofmedicine.com Trimethoprim specifically inhibits the final reduction step catalyzed by DHFR. patsnap.comnih.gov This action is often described as part of a "sequential blockade" when used in combination with sulfonamides, which inhibit dihydropteroate (B1496061) synthase, an enzyme acting earlier in the pathway. patsnap.commanualofmedicine.comnih.govspringernature.com However, acting alone, trimethoprim's blockade of DHFR is sufficient to halt the regeneration of THF from DHF, which is produced during the synthesis of thymidylate. researchgate.netasm.org This effectively shuts down the folate cycle and prevents the de novo synthesis of essential metabolites. basicmedicalkey.com

The depletion of the tetrahydrofolate pool has profound and direct consequences on the synthesis of key macromolecules. nih.gov THF derivatives are required for several vital biosynthetic reactions:

Purine (B94841) Synthesis: Tetrahydrofolate is a cofactor in the de novo synthesis of purine nucleotides (adenine and guanine), which are fundamental components of both DNA and RNA. rsc.orgnih.govnih.gov

Thymidine Synthesis: A derivative, 5,10-methylenetetrahydrofolate (CH₂-THF), is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthetase. nih.govnih.gov dTMP is an essential precursor for thymidine, a nucleotide unique to DNA. nih.gov Inhibition of DHFR leads to a state of "thymineless death" in bacteria under certain conditions, as the cell is starved of this critical DNA component. asm.orgnih.gov

Methionine Synthesis: THF is also involved in the synthesis of the amino acid methionine. nih.govnih.govnih.gov Methionine is not only a component of proteins but also a precursor to S-adenosylmethionine (SAM), a major methyl group donor in numerous cellular reactions. nih.gov

By disrupting these pathways, trimethoprim's inhibition of DHFR leads to the rapid cessation of DNA, RNA, and protein synthesis, which ultimately results in a bacteriostatic effect. nih.govnih.gov

Metabolic Feedback Loops and Synergistic Potentiation (e.g., with Sulfonamides)

Trimethoprim's antimicrobial efficacy is significantly enhanced when used in combination with sulfonamides, such as sulfamethoxazole (B1682508). oup.com This synergistic potentiation arises from the sequential blockade of two distinct enzymatic steps in the bacterial tetrahydrofolate (THF) synthesis pathway. nbinno.commsdmanuals.com Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthase, an enzyme that catalyzes an early step in the synthesis of dihydrofolic acid (DHF). nbinno.comdoctorabad.com Subsequently, trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting DHF to the biologically active THF. nih.govwikipedia.org This dual inhibition of a critical metabolic pathway leads to a more potent bactericidal or bacteriostatic effect than either agent could achieve alone. msdmanuals.comdoctorabad.com

Recent research has revealed that the synergy is not merely a one-way potentiation where sulfamethoxazole enhances trimethoprim's action by limiting DHF production. researchgate.netnih.gov A more complex mechanism involving a metabolic feedback loop contributes significantly to the potent synergy. researchgate.netnih.gov Studies have demonstrated that THF, the final product of the pathway, is a critical component in the synthesis of dihydropterin pyrophosphate (DHPPP), a precursor in the folate pathway. researchgate.netnih.gov By inhibiting DHFR and depleting THF levels, trimethoprim inadvertently inhibits the synthesis of DHPPP. researchgate.netresearchgate.net This reduction in DHPPP potentiates the activity of sulfamethoxazole. researchgate.netresearchgate.net Therefore, the synergy is driven by a mutual potentiation: sulfamethoxazole limits the DHF substrate for DHFR, potentiating trimethoprim, while trimethoprim limits a precursor for the reaction inhibited by sulfamethoxazole, thus potentiating the sulfonamide. researchgate.netnih.govresearchgate.net This cyclic mutual potentiation results in a more profound depletion of THF, amplifying the combination's antimicrobial effect. researchgate.net The optimal synergy in vitro against sensitive strains has been observed at trimethoprim-to-sulfonamide ratios between 1:10 and 1:40. nih.gov

Structural Biology of Trimethoprim-Dihydrofolate Reductase Complexes

The high affinity and selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart are fundamental to its therapeutic action. oncohemakey.compatsnap.com Understanding the three-dimensional structure of the trimethoprim-DHFR complex at an atomic level is crucial for elucidating this selectivity and the mechanism of inhibition. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in providing detailed insights into these ligand-enzyme interactions.

X-ray Crystallography Studies of Ligand-Enzyme Interactions

X-ray crystallography has provided high-resolution atomic models of trimethoprim bound to bacterial DHFR, often in a ternary complex with the cofactor NADPH. These structures reveal the precise interactions that anchor the inhibitor within the enzyme's active site. For instance, crystallographic studies of the Escherichia coli DHFR (ecDHFR) complexed with trimethoprim and NADPH show the inhibitor occupying the same binding pocket as the natural substrate, DHF. nih.gov The 2,4-diaminopyrimidine (B92962) moiety of trimethoprim is a common feature shared with other antifolates and is crucial for binding. nih.gov The trimethoxybenzyl group of trimethoprim fits into a hydrophobic pocket, with specific interactions between the enzyme's amino acid residues and the inhibitor determining the binding affinity. nih.gov Analysis of these crystal structures provides a static yet detailed map of hydrogen bonds, van der Waals forces, and hydrophobic interactions governing the complex's stability.

Table 1: Selected X-ray Crystallography Data for E. coli DHFR-Trimethoprim Complexes
PDB IDResolution (Å)Complex ComponentsKey Findings
6XG51.90ecDHFR, Trimethoprim, NADPHHigh-resolution structure detailing the binding mode of trimethoprim in wild-type ecDHFR. nih.govrcsb.org
7MYM3.04ecDHFR, Trimethoprim, NADPHProvides structural basis for understanding trimethoprim interactions within the enzyme's active site. rcsb.org
6XG42.10ecDHFR (L28R mutant), Trimethoprim, NADPHReveals structural changes in a trimethoprim-resistant mutant, offering insights into resistance mechanisms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Binding Conformations

While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic nature of the trimethoprim-DHFR interaction in solution. Deuterium NMR studies on trimethoprim bound to DHFR have shown that the benzyl (B1604629) ring of the bound inhibitor is very rigid. nih.gov In a binary complex with the enzyme, the methoxyl groups of trimethoprim undergo restricted librational motion. nih.gov The addition of the cofactor NADP+ to form a ternary complex further restricts the motion of the bound trimethoprim, indicating a tightening of the binding pocket. nih.gov These findings from NMR are consistent with the tight binding of trimethoprim to DHFR. nih.gov

NMR studies have also been used to characterize the dynamic consequences of inhibitor binding on the enzyme itself. nih.gov The binding of trimethoprim to E. coli DHFR results in a distinct decoupling of global protein motion on the micro- to millisecond timescale. nih.gov This indicates that the inhibitor modulates the enzyme's conformational dynamics, providing a dynamic link between the substrate binding site and distal regions of the protein known to be involved in catalysis. nih.gov Saturation Transfer Difference (STD)-NMR techniques have been employed to determine the conformation of trimethoprim within the binding pocket of bovine DHFR, for which a crystal structure was not available. acs.org

Table 2: Summary of Key NMR Spectroscopy Findings
NMR TechniqueSystem StudiedKey Findings
Deuterium NMRTrimethoprim bound to DHFR +/- NADP+Benzyl ring of bound trimethoprim is rigid; cofactor binding further restricts inhibitor motion, suggesting a tighter binding pocket. nih.gov
Multi-timescale NMRE. coli DHFR bound to Trimethoprim and NADPHInhibitor binding decouples global protein motion and modulates both slow and fast motions at distal regions of the enzyme. nih.gov
STD-NMR Intensity-Restrained CORCEMA-STTrimethoprim bound to bovine DHFRDetermined the bound conformation of trimethoprim in the enzyme's binding pocket in the absence of a crystal structure. acs.org

Mechanisms of Antimicrobial Resistance to Trimethoprim

Target Enzyme Gene Mutations and Alterations

One of the primary mechanisms of trimethoprim (B1683648) resistance involves modifications to the bacterial dihydrofolate reductase enzyme, which is the direct target of the drug. These changes, resulting from genetic mutations, reduce the binding affinity of trimethoprim to the enzyme, thereby allowing the folate metabolic pathway to continue functioning even in the presence of the drug.

The chromosomal gene folA encodes the essential enzyme dihydrofolate reductase. Spontaneous mutations within this gene can lead to the development of trimethoprim resistance. These mutations often result in amino acid substitutions in the DHFR protein, which can diminish the drug's inhibitory effect. Laboratory evolution experiments with Escherichia coli have shown that resistance often develops through the stepwise accumulation of multiple mutations in the folA gene.

Commonly observed mutations in the coding region of folA in E. coli affect residues such as P21, A26, D27, L28, W30, I94, and F153. For instance, mutations leading to amino acid changes like P21L and W30R have been identified as clinically relevant in conferring trimethoprim resistance. In Burkholderia pseudomallei, mutations resulting in I99L and F158V substitutions in DHFR have been shown to cause trimethoprim resistance. Similarly, in Staphylococcus aureus, novel resistance polymorphisms leading to L41F and F99S substitutions have been identified.

In addition to mutations in the coding region, alterations in the promoter region of the folA gene can also contribute to resistance. For example, the c-35t promoter mutation leads to increased expression of DHFR, effectively titrating out the inhibitor.

Table 1: Examples of Chromosomal folA Mutations Conferring Trimethoprim Resistance

Bacterial Species Mutation (Amino Acid Substitution) Reference
Escherichia coli P21L, W30R, L28R
Burkholderia pseudomallei I99L, F158V
Staphylococcus aureus L41F, F99S, F99Y, H150R

Mutations in the folA gene confer resistance by altering the three-dimensional structure of the DHFR enzyme, particularly in and around the trimethoprim binding site. These conformational changes reduce the affinity of the enzyme for the drug.

In Pneumocystis jirovecii, variants of DHFR with amino acid substitutions in the binding pocket for dihydrofolic acid or trimethoprim, such as F36C and L65P, exhibit the strongest resistance to the drug. Molecular modeling of mutated S. aureus DHFR enzymes also indicates that substitutions like L41F, F99S, F99Y, and H150R lead to structural changes that reduce the binding of trimethoprim. These alterations underscore the critical role of specific amino acid residues in maintaining the high-affinity interaction between DHFR and trimethoprim.

Acquisition of Plasmid-Encoded Dihydrofolate Reductase Genes (dfr genes)

A more common and clinically significant mechanism of high-level trimethoprim resistance is the acquisition of mobile genetic elements that carry alternative, trimethoprim-resistant DHFR genes, known as dfr genes. These acquired enzymes are much less susceptible to inhibition by trimethoprim than the chromosomally encoded DHFR, allowing the bacteria to synthesize essential folate precursors even at high concentrations of the drug.

The dfr genes are highly diverse and have been classified into several families based on their genetic and protein sequences. The two main families are dfrA and dfrB, which encode evolutionarily unrelated proteins. The dfrA family is the largest and most widespread, with numerous variants identified in clinical isolates. To date, over 40 different dfrA genes have been described in Gram-negative bacteria alone.

The DfrA proteins are homologs of the chromosomal FolA enzymes. Different dfrA genes, such as dfrA1, dfrA5, dfrA7, dfrA12, and dfrA17, are frequently reported in clinical isolates of E. coli and other Enterobacteriaceae. The prevalence of specific dfrA genes can vary geographically and over time. For instance, studies in Korea have shown a shift in the most prevalent dfr genes in urinary E. coli isolates over the decades, with dfrA12 being common in the 1980s and dfrA17 becoming more dominant in later years. The discovery of new variants is ongoing, with novel genes such as dfrA42, dfrA43, dfrA49, dfrA50, and dfrA51 being recently identified.

Table 2: Selected dfrA Gene Cassettes and Associated Organisms

dfr Gene Cassette Commonly Found In Reference
dfrA1 Escherichia coli, Salmonella spp., Pseudomonas aeruginosa
dfrA12 Escherichia coli, Salmonella spp.
dfrA17 Escherichia coli, Salmonella spp.
dfrA5 Escherichia coli
dfrA7 Escherichia coli, Salmonella spp.
dfrA15 Vibrio cholerae
dfrA49 Riemerella anatipestifer

The rapid and widespread dissemination of dfr genes is largely facilitated by mobile genetic elements (MGEs). These elements, including plasmids, transposons, and integrons, can move within and between bacterial genomes, enabling horizontal gene transfer.

Integrons, particularly class 1 integrons, are key players in the capture and expression of antibiotic resistance genes, including dfr genes. These genetic platforms contain an integrase gene (intI1), a recombination site (attI1), and a promoter that drives the expression of captured "gene cassettes." Many dfrA genes are found as gene cassettes within the variable region of class 1 integrons. These integrons are often located on transposons, such as those of the Tn402 family, which are themselves frequently carried on conjugative plasmids. This multi-layered system of mobility allows for the efficient spread of trimethoprim resistance across different bacterial species and genera. Common cassette arrays found in class 1 integrons include combinations like dfrA17-aadA5 and dfrA12-orfF-aadA2, which confer resistance to both trimethoprim and aminoglycosides.

Efflux Pump Systems

Another mechanism contributing to trimethoprim resistance is the active efflux of the drug from the bacterial cell by membrane-bound transport proteins known as efflux pumps. These pumps can reduce the intracellular concentration of trimethoprim, preventing it from reaching inhibitory levels at its target, DHFR.

Several families of efflux pumps are involved in multidrug resistance, including the Resistance-Nodulation-Cell Division (RND) family, which is prominent in Gram-negative bacteria. The AcrAB-TolC efflux pump in Escherichia coli is a well-characterized example of an RND-type pump that can extrude a wide range of substrates, including trimethoprim. This tripartite system spans both the inner and outer membranes, actively transporting toxic compounds out of the cell.

In other pathogens, specific efflux pumps have been directly implicated in trimethoprim resistance. In Stenotrophomonas maltophilia, the SmeDEF efflux pump contributes to both intrinsic and acquired resistance to trimethoprim and sulfamethoxazole (B1682508). Overexpression of SmeDEF, often due to mutations in its regulatory genes, leads to reduced susceptibility to these drugs. Similarly, the SmeVWX efflux pump in S. maltophilia has been identified as a major cause of resistance to the trimethoprim-sulfamethoxazole combination.

Table 3: Examples of Efflux Pumps Involved in Trimethoprim Resistance

Efflux Pump Bacterial Species Pump Family Reference
AcrAB-TolC Escherichia coli RND
SmeDEF Stenotrophomonas maltophilia RND
SmeVWX Stenotrophomonas maltophilia RND

Identification and Characterization of Efflux Transporters

Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics like trimethoprim, from the bacterial cytoplasm. rcsb.org This process prevents the drug from reaching its intracellular target, dihydrofolate reductase (DHFR), thereby conferring resistance. rcsb.org Several families of efflux pumps have been identified as contributing to trimethoprim resistance in various bacterial species.

One of the most well-characterized efflux systems is the Resistance-Nodulation-cell Division (RND) family. In Pseudomonas aeruginosa, the MexAB-OprM efflux pump has been shown to be a primary contributor to intrinsic resistance to both trimethoprim and sulfamethoxazole. nih.govasm.org Mutants that overexpress the outer membrane protein OprM exhibit significantly increased resistance to trimethoprim. nih.govresearchgate.net Similarly, in Stenotrophomonas maltophilia, the SmeDEF efflux pump plays a role in both intrinsic and acquired resistance to the trimethoprim-sulfamethoxazole combination. asm.orgasm.orgnih.gov

Other notable efflux pumps implicated in trimethoprim resistance include:

AcrAB-TolC in Escherichia coli, a member of the RND family that contributes to multidrug resistance. nih.gov

OqxAB , a plasmid-encoded RND efflux pump that confers resistance to trimethoprim, quinolones, and other drugs. rcsb.org

AdeIJK in Acinetobacter baumannii, another RND-type pump associated with broad-spectrum multidrug resistance. rcsb.org

The identification of these transporters has been facilitated by genetic and biochemical studies, including the analysis of mutant strains lacking or overexpressing specific pump components and direct transport assays.

Examples of Efflux Pumps Conferring Resistance to Trimethoprim
Efflux Pump SystemBacterial SpeciesPump FamilyOther Substrates
MexAB-OprMPseudomonas aeruginosaRNDSulfamethoxazole, Tetracycline, Fluoroquinolones, Chloramphenicol, Macrolides, Beta-lactams rcsb.orgnih.gov
SmeDEFStenotrophomonas maltophiliaRNDSulfamethoxazole, Quinolones, Tetracycline, Chloramphenicol, Macrolides asm.orgasm.orgnih.gov
AcrAB-TolCEscherichia coliRNDBile salts, various antibiotics nih.govoup.com
OqxABVarious (plasmid-mediated)RNDQuinolones, Tigecycline, Chloramphenicol rcsb.org

Molecular Regulation of Efflux Pump Expression

The expression of genes encoding efflux pumps is a tightly controlled process, often involving a network of local and global regulatory proteins. researchgate.net This regulation allows bacteria to modulate pump expression in response to environmental cues, such as the presence of an antibiotic. Overexpression of these pumps, frequently a result of mutations in regulatory genes, is a common mechanism of acquired antibiotic resistance. asm.org

In E. coli, the expression of the acrAB operon is controlled by both a local repressor, AcrR, and global regulators like MarA, SoxS, and Rob. researchgate.net These global activators can upregulate acrAB transcription in response to various stress signals, leading to increased multidrug resistance. oup.comresearchgate.net

Role of Efflux Pumps in Multidrug Resistance

A significant feature of many efflux pumps is their broad substrate specificity, enabling them to recognize and extrude a wide variety of structurally unrelated compounds. oup.com This promiscuity is the basis for their role in multidrug resistance (MDR). Efflux pumps like MexAB-OprM in P. aeruginosa and SmeDEF in S. maltophilia are prime examples of MDR pumps that confer resistance not only to trimethoprim but also to other classes of antibiotics, including fluoroquinolones, tetracyclines, chloramphenicol, and macrolides. rcsb.orgnih.govasm.org

The overexpression of a single efflux pump can therefore lead to a simultaneous increase in resistance to multiple drugs. asm.org This is a major clinical concern, as exposure to one type of antibiotic can select for mutants that are cross-resistant to other, unrelated antibiotics. oup.com For instance, selection with quinolones could potentially lead to the overexpression of SmeDEF in S. maltophilia, thereby also conferring resistance to trimethoprim-sulfamethoxazole. asm.orgasm.org

Permeability Barrier and Reduced Drug Uptake

The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, serves as a natural barrier that can limit the influx of antimicrobial agents. oup.comoup.comnih.gov This reduced permeability can act synergistically with efflux pumps to enhance the level of resistance. oup.comnih.gov While efflux pumps actively remove drugs that have entered the cell, a less permeable outer membrane reduces the initial rate of drug entry, making it easier for the pumps to maintain a low intracellular drug concentration. nih.gov

Impaired permeability as a mechanism of resistance to trimethoprim has been observed in several bacterial species, including Klebsiella pneumoniae and Serratia marcescens. oup.comoup.com Before the extensive characterization of efflux pumps, this permeability barrier was considered a primary mechanism of intrinsic resistance in organisms like P. aeruginosa. oup.comoup.com Modifications in the lipid or protein composition of the outer membrane, such as changes in porin channels, can significantly decrease the uptake of hydrophilic drugs like trimethoprim. nih.govnih.gov

Biofilm-Associated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces. mdpi.comresearchgate.net Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their free-living, planktonic counterparts. mdpi.comnih.gov This resistance is multifactorial and not typically due to a single mechanism. oup.com

Several factors contribute to biofilm-associated resistance:

Restricted Drug Penetration: The extracellular polymeric substance (EPS) matrix can act as a physical barrier, impeding the diffusion of antibiotics like trimethoprim into the deeper layers of the biofilm. mdpi.com

Altered Microenvironment: Nutrient and oxygen gradients within the biofilm create metabolically diverse microenvironments. Cells in deeper, anoxic layers may be in a slow-growing or dormant state, making them less susceptible to antibiotics that target active cellular processes. mdpi.comnih.gov

Adaptive Stress Responses: Bacteria in a biofilm experience various stresses, which can trigger the expression of genes that contribute to resistance, including those encoding efflux pumps. mdpi.comnih.gov

A study on uropathogenic E. coli found a significantly higher frequency of biofilm formation among trimethoprim/sulfamethoxazole-resistant isolates compared to susceptible ones, suggesting a correlation between biofilm formation and this resistance phenotype. researchgate.net

Adaptive Resistance and Metabolic Adjustments

Bacteria can exhibit adaptive resistance, a transient and reversible form of resistance that occurs in response to environmental stimuli, such as sub-lethal concentrations of antibiotics. nih.gov This can involve the upregulation of efflux pumps, preparing the bacteria to withstand higher, typically lethal, antibiotic concentrations. nih.gov

Beyond pump regulation, metabolic adjustments can also play a crucial role in trimethoprim resistance. Since trimethoprim targets the folate biosynthesis pathway, alterations in related metabolic networks can influence susceptibility. nih.govnih.gov Research in A. veronii has shown that the global regulator Hfq mediates trimethoprim resistance not only by upregulating efflux pumps but also by influencing the purine (B94841) metabolic pathway. frontiersin.org The deletion of hfq resulted in the accumulation of adenosine (B11128) and guanosine, rendering the bacteria more sensitive to trimethoprim. nih.govfrontiersin.org This suggests that by modulating purine metabolism, Hfq helps the cell counteract the effects of folate pathway inhibition by trimethoprim. frontiersin.org

Genetic Exchange and Dissemination of Resistance Determinants

The spread of trimethoprim resistance is greatly facilitated by horizontal gene transfer (HGT), the movement of genetic material between bacteria. nih.gov Resistance genes, particularly different variants of the dfr gene encoding a drug-insensitive dihydrofolate reductase, are often located on mobile genetic elements such as plasmids, transposons, and integrons. oup.comresearchgate.net These elements can be readily transferred between different bacteria, even across species boundaries.

Integrons, particularly Class 1 and Class 2, are genetic platforms that can capture and express gene cassettes, many of which encode antibiotic resistance. oup.com The dfr genes are frequently found as cassettes within these integrons. researchgate.net Studies have shown that HGT plays a more significant role than the clonal expansion of resistant strains in the rising prevalence of trimethoprim-sulfamethoxazole resistance in pathogens like uropathogenic E. coli. nih.gov The widespread dissemination of various dfr and sul (sulfonamide resistance) genes on these mobile elements is a major driver of resistance globally. oup.comnih.govresearchgate.net

Commonly Disseminated Trimethoprim Resistance Genes
Resistance GeneEncoded ProteinCommon Genetic Element
dfrA1Drug-insensitive Dihydrofolate ReductaseClass 1 and Class 2 Integrons oup.comnih.gov
dfrA5Drug-insensitive Dihydrofolate ReductaseIntegrons nih.govresearchgate.net
dfrA7Drug-insensitive Dihydrofolate ReductaseIntegrons nih.govresearchgate.net
dfrA17Drug-insensitive Dihydrofolate ReductaseIntegrons nih.gov

Quantitative and Advanced Analytical Methodologies for Trimethoprim

Spectroscopic Techniques for Detection and Characterization

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to elucidate the structural and quantitative properties of Trimethoprim (B1683648). These techniques are fundamental for identifying the compound, characterizing its functional groups, and quantifying its presence in various matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used quantitative technique that relies on the absorption of ultraviolet and visible light by molecules. Trimethoprim exhibits characteristic absorption bands in the UV region due to its conjugated pi electron system.

Research Findings: Studies have identified specific wavelengths of maximum absorbance (λmax) for Trimethoprim, which are critical for quantitative analysis. For instance, Trimethoprim has been reported to show absorption maxima at approximately 230 nm, 257 nm, 270 nm, and 287 nm, depending on the solvent and experimental conditions dlsu.edu.phmdpi.comresearchgate.netrasayanjournal.co.in. These absorption peaks are utilized to construct calibration curves, enabling the determination of Trimethoprim concentration in samples dlsu.edu.phneliti.com. The Beer-Lambert law is generally obeyed within specific concentration ranges, facilitating accurate quantification neliti.comresearchgate.netedu.krd. This method is also employed to monitor degradation processes, as changes in absorbance can indicate the extent of degradation dlsu.edu.ph.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for determining the molecular weight of a compound and for structural elucidation through the analysis of fragmentation patterns. It is highly sensitive and specific, making it invaluable for identifying Trimethoprim and its related substances, impurities, or metabolites.

Research Findings: Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used for Trimethoprim analysis researchgate.netnih.govmdpi.comresearchgate.nettandfonline.com. ESI typically produces protonated molecules ([M+H]+) for Trimethoprim, with a reported mass-to-charge ratio (m/z) of approximately 291.9 researchgate.net. MS/MS fragmentation studies provide detailed structural information, aiding in the confirmation of its identity and the characterization of its degradation products or metabolites mdpi.comnih.govnih.gov. For example, specific fragment ions, such as m/z 290.9 for Trimethoprim, are monitored for quantification in selective ion monitoring (SIM) mode tandfonline.com. High-resolution mass spectrometry (HRMS) further enhances the accuracy of identification by providing precise mass measurements nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is considered a gold standard for unequivocally determining the structure of organic molecules. It provides detailed information about the atomic connectivity, stereochemistry, and electronic environment within a molecule.

Research Findings: Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are essential for the structural characterization of Trimethoprim impactfactor.orgemerypharma.comchemicalbook.comcore.ac.uk. ¹H NMR spectra reveal distinct signals corresponding to the different types of protons in the Trimethoprim molecule, including those in the methoxy (B1213986) groups, aromatic ring, and amino groups chemicalbook.comresearchgate.net. For instance, ¹H NMR studies have shown characteristic chemical shifts for Trimethoprim protons, with assignments typically including signals around 7.5 ppm, 6.5 ppm, 6.1 ppm, 5.7 ppm, and multiple signals in the 3.5-3.7 ppm range for the methoxy groups chemicalbook.com. ¹³C NMR provides information about the carbon backbone and functional groups. Advanced NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, are employed to establish correlations between nuclei, thereby confirming the complete molecular structure and identifying any structural isomers or impurities emerypharma.comresearchgate.netnih.gov.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. It is a valuable tool for confirming the identity of Trimethoprim and for detecting specific functional groups.

Research Findings: The IR spectrum of Trimethoprim exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes include N-H stretching vibrations in the amino groups, typically observed around 3470 cm⁻¹ and 3318 cm⁻¹, C-H stretching in aromatic rings around 3125 cm⁻¹, and bending vibrations of the NH₂ group and the benzene (B151609) ring around 1653 cm⁻¹ mdpi.comresearchgate.net. Other significant bands include C=C aromatic stretching and C-O stretching from the methoxy groups researchgate.net. These characteristic peaks are used for qualitative identification by comparing the sample's spectrum to reference spectra mdpi.comresearchgate.netresearchgate.netjapsonline.com. Diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) has also been utilized for the quantification of Trimethoprim in pharmaceutical formulations when combined with chemometric methods like partial least squares regression (PLS) nih.gov.

Chromatographic Separations and Quantification

Chromatographic techniques are indispensable for separating Trimethoprim from complex mixtures, such as pharmaceutical formulations or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent chromatographic method for the analysis of Trimethoprim due to its high resolving power, sensitivity, and versatility. It allows for the separation of Trimethoprim from its related substances, impurities, and other co-administered drugs.

Research Findings: Various HPLC methods have been developed and validated for the determination of Trimethoprim, often in combination with sulfamethoxazole (B1682508). Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 columns with mobile phases consisting of buffered aqueous solutions and organic modifiers like acetonitrile (B52724) or methanol (B129727) nih.govtandfonline.comscirp.orgijrpb.comjapsonline.comjafs.com.plresearchgate.netcabidigitallibrary.orgnih.govnih.gov. Detection is typically performed using UV detectors, with wavelengths commonly set at 225 nm, 254 nm, 260 nm, 265 nm, 280 nm, 287 nm, or 289 nm, corresponding to Trimethoprim's absorption maxima rasayanjournal.co.inneliti.comresearchgate.netscirp.orgijrpb.comjapsonline.comresearchgate.net. HPLC methods have demonstrated linearity over wide concentration ranges, with detection limits often in the nanogram per milliliter (ng/mL) or microgram per milliliter (µg/mL) range nih.govscirp.orgnih.govnih.govresearchgate.net. For instance, validated ranges for Trimethoprim in plasma have been reported from 10-50,000 ng/mL for dried plasma spots and 500-250,000 ng/mL for dried urine spots nih.gov. Precision and accuracy values are typically within acceptable limits (e.g., <15% for precision) nih.govtandfonline.comscirp.orgijrpb.com. Hydrophilic interaction liquid chromatography (HILIC) has also been successfully applied for Trimethoprim determination, offering an alternative separation mechanism researchgate.net. HPLC coupled with mass spectrometry (HPLC-MS/MS) provides enhanced selectivity and sensitivity, particularly for analyzing Trimethoprim in complex matrices like biological fluids researchgate.netnih.govtandfonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely adopted for the quantification of Trimethoprim, often in combination with other antimicrobials like sulfamethoxazole, across diverse matrices. This technique leverages the separation power of liquid chromatography with the identification and quantification capabilities of tandem mass spectrometry.

Studies have reported the simultaneous determination of Trimethoprim and Sulfamethoxazole in biological matrices such as dried plasma spots (DPS) and dried urine spots (DUS) using LC-MS/MS nih.gov. For Trimethoprim in DPS, a validated range of 100–50,000 ng/mL was achieved, while for DUS, the range was 500–250,000 ng/mL nih.gov. Sample preparation typically involves liquid-liquid extraction or solid-phase extraction (SPE) followed by analysis using C8 or C18 columns with mobile phases consisting of buffered aqueous solutions and organic solvents like acetonitrile or methanol nih.govnih.govnih.gov.

In environmental analysis, LC-MS/MS methods are employed for detecting Trimethoprim in water samples. For instance, a method using a Kinetex 2.6µ PFP column with a gradient elution of methanol and formic acid in water demonstrated sensitivity for sulfonamides and Trimethoprim, with limits of quantification (LOQ) at 1 µg/Kg in honey samples shimadzu.com. Another study utilized an Orbitrap mass analyzer coupled with an HPLC system for analyzing antibiotics in drinking water, achieving parts-per-trillion (ppt) levels, with Trimethoprim having a reported LOQ of 1.6 pg/mL lcms.cz.

Table 1: Representative LC-MS/MS Parameters for Trimethoprim Analysis

MatrixLC ColumnMobile Phase CompositionDetection MethodLOD/LOQ (Example)Reference
Dried Plasma/UrineC8/C18Buffered aqueous solution + Acetonitrile/MethanolMS/MSValidated range: 100–250,000 ng/mL nih.gov nih.gov
HoneyKinetex 2.6µ PFPMethanol + 0.3% Formic Acid (gradient)LC-MS/MSLOQ: 1 µg/Kg shimadzu.com shimadzu.com
Drinking WaterAccucore aQWater + 0.1% Formic Acid / Methanol + 4mM Ammonium FormateOrbitrap MSLOQ: 1.6 pg/mL lcms.cz lcms.cz
Animal FeedNot specifiedAcetonitrile + 0.05 M Phosphoric buffer (pH 4.5)LC-MSLOD: 5.4 mg/kg, LOQ: 10.4 mg/kg nih.gov nih.gov
Buffalo MeatRP-C18Acetonitrile + WaterHPLC-PDALOD/LOQ: 0.031/0.062 µg/g acs.org acs.org

Gas Chromatography (GC)

Gas Chromatography (GC) is less commonly applied for the direct analysis of Trimethoprim due to its polar nature and potential for thermal degradation, often necessitating derivatization. While some literature mentions GC in the context of sulfonamides, specific, widely adopted GC methods for Trimethoprim sulfate (B86663) are not as prevalent as LC-based techniques. If GC is employed, it typically involves derivatization to increase volatility and thermal stability. For instance, extractive alkylation followed by electron-capture detection has been explored for sulfonamides, suggesting a similar approach might be applicable to Trimethoprim, though specific details for Trimethoprim sulfate are scarce in the reviewed literature researchgate.net. The preference for LC methods stems from their ability to handle polar and thermally labile compounds without derivatization, offering simpler sample preparation and analysis protocols.

Electrochemical Detection Methods

Electrochemical detection methods offer a sensitive, rapid, and cost-effective alternative for Trimethoprim analysis. Various modified electrodes have been developed to enhance sensitivity and selectivity.

One approach utilizes a magnetic molecularly imprinted carbon paste electrode (MCPE) modified with Fe₃O₄@MWNTs and rGO for Trimethoprim detection. This sensor demonstrated a detection range for Trimethoprim from 4.0 × 10⁻⁹ to 5.0 × 10⁻⁴ mol/L with a detection limit of 1.2 × 10⁻⁹ mol/L mdpi.com. Another study employed a nanostructured zinc oxide nanoparticle-modified carbon paste electrode (ZnO/CPE) with sodium dodecyl sulphate (SDS) for Trimethoprim detection using voltammetric techniques. This method achieved an effective concentration range of 8.0 × 10⁻⁷ M–1.0 × 10⁻⁵ M with a lower limit of detection of 2.58 × 10⁻⁸ M in phosphate (B84403) buffer solution at pH 3.0 osti.gov. Trimethoprim was also analyzed using a glucose-modified carbon paste electrode (G-CPE) with square wave voltammetry (SWV), showing a detection limit of 12.4 nmol/L and a linear range from 0.20 to 6.0 μmol/L mdpi.com. These methods typically operate in buffered solutions, often in the acidic pH range, to optimize the electrochemical response of Trimethoprim osti.govmdpi.comnih.gov.

Table 2: Electrochemical Detection Parameters for Trimethoprim

Electrode MaterialElectrochemical TechniqueSupporting Electrolyte/pHDetection RangeLOD (Example)Reference
Magnetic MIP/MCPEDPVNot specified4.0 × 10⁻⁹–5.0 × 10⁻⁴ mol/L1.2 × 10⁻⁹ mol/L mdpi.com
ZnO/CPE + SDSVoltammetryPhosphate buffer, pH 3.08.0 × 10⁻⁷–1.0 × 10⁻⁵ M2.58 × 10⁻⁸ M osti.gov
Glucose-modified CPE (G-CPE)SWVPhosphate buffer, pH 4.00.20–6.0 μmol/L12.4 nmol/L mdpi.com
Poly(Cu₂P₄BCl₄)/GCESWVPB solution, pH 7.0Not specifiedNot specified acs.org
Printex(6L) Carbon + AuNPs/CTS:EPH/GCESWVPhosphate buffer, pH 4.0Not specifiedNot specified mdpi.com

Sample Preparation Strategies for Environmental and Biological Matrices

Effective sample preparation is critical for isolating and concentrating Trimethoprim sulfate from complex matrices, thereby improving analytical sensitivity and accuracy. Common techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Rugged, and Safe).

For environmental samples, particularly water, SPE is extensively used. Hydrophilic-Lipophilic Balance (HLB) sorbents are frequently employed, often in combination with other sorbent types for enhanced cleanup mdpi.com. For instance, Oasis HLB cartridges were used for sample preparation of environmental water samples, involving conditioning with methanol and acidified deionized water, followed by sample percolation, drying, and elution with methanol zenodo.org. SPE methods have also been applied to preserve pharmaceutical compounds in water samples, with Trimethoprim remaining stable in SPE cartridges stored at -18°C for extended periods nih.gov.

In biological matrices such as plasma, urine, and milk, SPE and LLE are common. Dried plasma and urine spots (DPS/DUS) have been utilized for Trimethoprim analysis, simplifying sample handling and storage nih.govijpsjournal.com. For biological samples like buffalo meat, a solid-phase extraction technique using a C18 cartridge column was employed, followed by HPLC-PDA detection acs.org. Recovery rates for SPE methods are often high, typically ranging from 78% to over 100% depending on the matrix and specific protocol nih.govacs.orgnih.gov.

Table 3: Sample Preparation Techniques for Trimethoprim

MatrixPreparation TechniqueSorbent/Solvent ExamplesElution Solvent(s)Recovery (Example)Reference
Environmental WaterSPEOasis HLB cartridgesMethanolNot specified zenodo.org
Artificial SeawaterSPEC18 cartridgeAcetonitrile/Water mixturesNot specified nih.gov
Buffalo MeatSPEBond Elute C18 cartridgeAcetonitrile/Water mixtures3-4% (precision) acs.org
Dried Plasma/Urine SpotsNot specifiedNot specifiedNot specifiedNot specified nih.gov
Animal FeedExtraction50% Methanol in water; Ethyl acetateNot specified78-108% researchgate.net
HoneyQuEChERSNot specifiedMethanol53.9-91.4% shimadzu.com
Biological Samples (General)SPE, LLE, MicroextractionC8, C18, HLB sorbents, various organic solventsMethanol, Acetonitrile, Ethyl acetateVaries mdpi.comijpsjournal.comresearchgate.netirb.hr

Analytical Method Validation for Research Applications

The validation of analytical methods is a cornerstone for ensuring the reliability and accuracy of quantitative data in research. For Trimethoprim sulfate, validation typically adheres to established guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Linearity: Methods are validated over a specific concentration range, demonstrating a linear relationship between analyte concentration and instrument response. For example, in an HPLC-UV method for Trimethoprim and Sulfamethoxazole in tablet formulations, linearity was established in the range of 3.0–9.0 µg/mL for Trimethoprim scielo.org.co. In another study, linearity for Trimethoprim was observed in the range of 0.20 to 6.0 μmol/L for electrochemical methods mdpi.com.

Accuracy and Precision: Accuracy is typically assessed through recovery studies, where spiked samples are analyzed. Recoveries for Trimethoprim generally fall within acceptable ranges, often between 80% and 110% nih.govacs.org. Precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day), with coefficients of variation (CV) usually required to be below 5-10% nih.govmdpi.comijrpb.com. For instance, the repeatability of an electrochemical method for Trimethoprim was assessed with an RSD of 2.7% mdpi.com.

Specificity: Specificity ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix, such as impurities or related compounds.

LOD and LOQ: These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For LC-MS/MS methods, LODs can be as low as pg/mL levels lcms.cz, while for electrochemical methods, detection limits are often in the nmol/L or μmol/L range mdpi.comosti.govmdpi.com. For GC, if derivatization is used, LODs can be in the femtomole range researchgate.net.

Robustness: Robustness assesses the method's reliability when subjected to small, deliberate variations in method parameters, ensuring its suitability for routine use.

Table 4: Method Validation Parameters for Trimethoprim

Validation ParameterTypical Findings/RangesMethod ExampleReference
Linearity Concentration range from ng/mL to µg/mL or mol/L; correlation coefficient > 0.99HPLC, LC-MS/MS, Electrochemical methods nih.govshimadzu.comnih.govacs.orgmdpi.com
Accuracy (Recovery) Generally 80-110%SPE-HPLC, LC-MS/MS, Electrochemical methods nih.govacs.orgnih.gov
Precision (RSD) Repeatability/Intermediate Precision: < 5-10%HPLC, LC-MS/MS, Electrochemical methods nih.govmdpi.comijrpb.com
LOD Varies widely: pg/mL (LC-MS/MS), nmol/L (Electrochemical), mg/kg (LC-MS)LC-MS/MS, Electrochemical, LC-MS lcms.cznih.govmdpi.comosti.govmdpi.com
LOQ Varies widely: pg/mL (LC-MS/MS), µmol/L (Electrochemical), mg/kg (LC-MS)LC-MS/MS, Electrochemical, LC-MS nih.govshimadzu.comnih.gov
Specificity Demonstrated by analyzing spiked samples and showing no interference from matrix componentsHPLC, LC-MS/MS, Electrochemical methods nih.govmdpi.comijrpb.com
Robustness Method performance remains acceptable despite minor variations in parametersHPLC, LC-MS/MS ijrpb.comjptcp.com

Environmental Occurrence, Fate, and Ecotoxicology of Trimethoprim

Environmental Occurrence and Distribution

Trimethoprim (B1683648) enters the environment primarily through the excretion of unmetabolized drug by humans and animals into wastewater systems, as well as through improper disposal of unused medications health.state.mn.us. Pharmaceutical manufacturing wastewater and agricultural runoff also contribute to its environmental presence health.state.mn.usarviatechnology.com.

Presence in Wastewater and Effluents

Wastewater treatment plants (WWTPs) are significant entry points for trimethoprim into aquatic environments. Studies have detected trimethoprim in both raw wastewater influent and treated effluent. For instance, trimethoprim has been found in WWTP influents at concentrations ranging from 0.14 to 1.3 μg/L nih.gov. In treated effluents, concentrations have been reported to range from 0.02 to 1.3 μg/L nih.gov. Some studies indicate that conventional activated sludge treatment can achieve incomplete removal of trimethoprim, with removal rates varying significantly. For example, one study reported removal rates of only about 1% in conventional activated sludge, while nitrifying activated sludge showed a removal of up to 50% capes.gov.br. Another study noted that the treatment of wastewaters by activated sludge usually resulted in less than 10% removal of trimethoprim nih.gov. However, other research has indicated higher removal efficiencies, with one pilot-scale study reporting over 83% removal nih.gov.

Detection in Surface Waters and Groundwaters

Trimethoprim has been detected in various surface water bodies, including rivers and lakes, globally. In a French river, concentrations of trimethoprim were reported at 45 ng/L mdpi.com. Studies in Spain found trimethoprim in river water samples at concentrations up to 85.4 ng/L, with positive samples detected at all sampling sites mdpi.comnih.gov. In South Africa, trimethoprim was detected in a stream at concentrations up to 0.0618 µg/L frontiersin.org. In Minnesota, trimethoprim has been found in surface waters at concentrations up to 0.64 ppb health.state.mn.us.

Groundwater contamination with trimethoprim is less common or occurs at much lower concentrations compared to surface waters. In some areas, trimethoprim has been found below detection limits in groundwater plos.orgplos.org. However, it has been identified in some groundwater sources, such as in Portugal, where it was detected in 2 out of 7 sources plos.org. In a study in China, trimethoprim was detected in groundwater samples with maximum concentrations of 45.40 ng/L nih.gov. The limited mobility and solubility of trimethoprim, along with its tendency to sorb to soil, can contribute to its lower detection rates in groundwater plos.orgplos.org.

Occurrence in Soil and Sediment Matrices

Trimethoprim has also been detected in soil and sediment matrices. Research on agricultural soils has reported trimethoprim concentrations ranging from 0.64 to 2.15 µg kg⁻¹ mdpi.com. In soil irrigated with wastewater effluent, concentrations of trimethoprim were found to be up to 190 ± 71 ng kg⁻¹ at the soil surface mdpi.com. Studies investigating river sediments have developed methods for determining trimethoprim, indicating its presence in these matrices researchgate.netresearchgate.net. Trimethoprim has been detected in soil, sewage sludge, and sediment at amounts reaching up to nanograms per gram (ng/g) mdpi.com.

Degradation Pathways and Kinetics in Environmental Compartments

The persistence and degradation of trimethoprim in the environment are influenced by various processes, including photodegradation and biodegradation.

Photodegradation Mechanisms and Products

Photodegradation in the presence of natural sunlight is generally considered a slow process for trimethoprim. Studies have shown that trimethoprim degrades slowly under natural solar illumination, with approximately 10% degradation in 500 minutes in demineralized water and up to about 2% in 72 hours in natural water nih.gov. Hydrolysis and aquatic photodegradation in fresh and seawater are not significant for trimethoprim, except under specific conditions involving hydrogen peroxide and UV irradiation nih.gov.

Biodegradation Processes and Microbial Community Influence

Biodegradation plays a role in the environmental fate of trimethoprim, but its efficiency can vary. Trimethoprim exhibits resistance to biodegradation in conventional activated sludge treatment, with removal rates often being low nih.govcapes.gov.brnih.gov. However, studies suggest that nitrifying activated sludge can achieve higher removal rates for trimethoprim compared to conventional activated sludge capes.gov.br. When the activity of nitrifying bacteria was inhibited, the removal of trimethoprim decreased significantly from 70% to 25% capes.gov.br.

The dissipation of trimethoprim in soil and water phases is also influenced by microbial activity and environmental conditions. In flooded soil systems, trimethoprim showed a rapid decline in concentration in the first few days, followed by a slower decline, suggesting a dual-phase decay process researchgate.net. Dissipation rates in water were found to be faster in freshwater systems compared to those with higher salinity researchgate.net.

Compound List:

Trimethoprim

Trimethoprim sulfate (B86663)

Sulfamethoxazole (B1682508)

Ciprofloxacin

Sulfadiazine

Enrofloxacin

Sulfamethizole

Sulfamethazine

Sulfachloropyridazine

Norfloxacin

Oflocacin

Lincomycin

Penicillin G

Amoxicillin

Tetracycline

Clarithromycin

Azithromycin

Metronidazole

Ampicillin

Nalidixic acid

Pipemidic acid

Oxolinic acid

Cephalexin

Clindamycin

Triclosan

Gemfibrozil

Carbamazepine

Atenolol

Metoprolol

Iopromide

Flumequine

Sulfapyridine

Sulfamethoxypyridazine

Hydrolysis and Other Abiotic Transformation Processes

Trimethoprim is generally considered stable against hydrolysis in aquatic environments nih.gov. Studies indicate that hydrolysis does not represent a significant degradation pathway for TMP. Similarly, aquatic photodegradation in fresh and seawater is not a major transformation process, except under specific conditions involving the simultaneous presence of hydrogen peroxide and scavengers under UV irradiation nih.gov. Research has shown that TMP degrades slowly under natural solar illumination, with only approximately 10% degradation observed in 500 minutes in demineralized water, and up to ~2% in 72 hours in natural water nih.gov. While some studies suggest that increased temperatures in dark controls might accelerate degradation due to hydrolysis, this is not considered a primary environmental fate process under typical environmental conditions nih.gov.

Sorption and Desorption Behavior in Environmental Matrices

The sorption and desorption behavior of trimethoprim in environmental matrices like soil and sediment is influenced by factors such as pH and organic matter content. Trimethoprim, being a weak base, is more prone to sorption at higher environmental pH values (around 9) where it is less dissociated, compared to lower pH values (around 6) where it is mostly dissociated nih.gov. Studies have shown that TMP exhibits higher distribution coefficients (Kd) in soils compared to some sulfonamides, indicating stronger adsorption researchgate.net. For instance, TMP's desorption percentage from soils was generally low, ranging from 8-12%, suggesting strong retention researchgate.net. Soil organic matter and fine particles (sand, clay, silt) can influence these processes, with higher organic matter generally promoting sorption researchgate.netmdpi.com. While sorption to activated sludge in wastewater treatment plants (WWTPs) has been described as negligible by some, others note that as a weak base, TMP's sorption is pH-dependent nih.gov.

Formation and Persistence of Transformation Products

The transformation of trimethoprim in the environment can lead to the formation of various products. In aquatic environments, hydroxyl radicals (•OH) can initiate transformation pathways, primarily through addition reactions to the benzene (B151609) ring nih.govnih.gov. These processes can generate several transformation products (TPs) of TMP nih.govnih.gov. For example, studies on advanced oxidation processes (AOPs) like Fenton oxidation have identified midway transformation products of TMP, with optimal degradation times reported around 4 hours for complete removal researchgate.net. In biological wastewater treatment, different transformation pathways can occur depending on the spike concentration. At low concentrations, TMP can be demethylated, hydroxylated, oxidized, and cleaved, leading to products like 2,4-diaminopyrimidine-5-carboxylic acid (DAPC), which has been detected in WWTP effluents nih.govresearchgate.net. While some studies suggest that transformation products may exhibit reduced toxicity compared to the parent compound, certain products can still pose risks to aquatic organisms nih.govnih.govmdpi.com. The persistence of these TPs in the environment requires further consideration.

Ecotoxicological Impact on Non-Target Organisms

Trimethoprim has demonstrated ecotoxicological effects on various non-target organisms, impacting their growth, survival, and reproductive capabilities.

Aquatic Ecotoxicity Assessment

Trimethoprim exhibits varying levels of acute toxicity to different aquatic species. For instance, in tests with Aliivibrio fischeri (bioluminescence inhibition), Escherichia coli (growth inhibition), Lemna minor (growth inhibition), Daphnia magna (immobilization/mortality), and Danio rerio (survival), TMP showed differential sensitivities dntb.gov.uanih.govresearchgate.net. It was generally found to be less toxic than sulfamethoxazole, except for E. coli dntb.gov.uanih.govresearchgate.net. For example, the EC50 for Daphnia magna immobilization was reported in the range of 10-100 mg/L researchgate.net. Algal toxicity data indicates that Synechococcus leopoliensis (blue-green algae) has a low EC50 of 0.0268 mg/L and a NOEC of 0.0059 mg/L merck.com. Studies have also shown that TMP can inhibit the growth of freshwater microalgae researchgate.net. The chronic-based predicted no-effect concentration (PNECENV) for TMP has been derived, with ratios indicating it is unlikely to represent a significant risk to the aquatic environment under current predicted environmental concentrations storyblok.com.

Impact on Environmental Microbial Communities

Trimethoprim can affect environmental microbial communities, including those in wastewater treatment plants (WWTPs) and soils. While TMP is not highly toxic to activated sludge (AS) bacteria in standard tests, with EC50 values ranging from 17.8 to >100 mg/L, toxicity can increase with prolonged exposure nih.gov. In soil environments, TMP has shown varied effects on bacterial communities. In some soils, it had no effect on bacterial growth, while in others, dose-response effects were observed, which could be persistent or increase over time csic.es. These effects are often dose-dependent and can be influenced by soil properties and the bioavailability of the antibiotic csic.esfrontiersin.org. Furthermore, the presence of antibiotics like TMP in WWTPs can potentially inhibit the biological activity of activated sludge, affecting their degradation efficiency biorxiv.org. Concerns also exist regarding the potential for TMP to select for or increase antibiotic resistance genes in environmental bacteria nih.gov.

Potential Effects on Non-Human Biota (e.g., Algae, Plants)

Trimethoprim can exert adverse effects on non-human biota, particularly aquatic organisms like algae and plants. Studies have shown that TMP can inhibit the growth of freshwater microalgae such as Pseudokirchneriella subcapitata and Lemna minor researchgate.net. The toxicity of TMP to Chlorella vulgaris was found to be lower than that of other sulfonamides, and its toxicity tended to decrease with increasing salinity, likely due to reduced cell wall permeability researchgate.netnih.gov. For example, the EC50 for Chlorella vulgaris ranged from 0.98 to 123.22 mg/L depending on the compound researchgate.netnih.gov. Furthermore, TMP has been shown to have sublethal effects on organisms like Daphnia magna, including inhibition of reproduction and growth, and on fish like Poecilia reticulata, affecting swimming activity researchgate.net.

Theoretical and Computational Studies of Trimethoprim

Molecular Docking Simulations of Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Trimethoprim (B1683648), docking simulations have been crucial in elucidating its binding mode within the active site of DHFR.

Studies have shown that Trimethoprim analogs exhibit strong binding affinities for DHFR. nih.gov The primary interactions involve the methoxy (B1213986) groups of Trimethoprim acting as hydrogen bond acceptors, while the amine and peptide groups serve as hydrogen bond donors. nih.gov Aromatic rings in the ligands are also involved in π-π interactions with the enzyme. nih.gov For instance, in human DHFR, one of the most active inhibitors, Methotrexate, demonstrates a binding energy of -9.5 kcal/mol and forms seven hydrogen bonds with key residues such as Ile-7, Glu-30, Gln-35, Asn-64, Arg-70, and Val-115, along with a π-π interaction with Phe-34. nih.gov

In a study involving novel Trimethoprim analogs with amide bonds, molecular docking revealed that these modifications could enhance affinity for DHFR. For example, one compound exhibited two hydrogen bonds with Ala-9 and Ser-59. nih.gov Another investigation into benzamide derivatives of Trimethoprim as human DHFR inhibitors identified that compounds JW2 and JW8 interact strongly with key residues Gly-117, Asn-64, and Arg-70. nih.gov These computational predictions were instrumental in understanding the structure-activity relationships of newly synthesized analogs. nih.gov

A different in silico study exploring the repurposing of Trimethoprim as a colchicine-binding site (CBS) inhibitor found that Trimethoprim achieved a good binding affinity to the CBS, with an average CDOCKER_ENERGY of -33.75 kcal/mol. researchgate.netresearchgate.net This suggests potential new therapeutic applications for Trimethoprim beyond its antimicrobial activity. researchgate.netresearchgate.net

Compound/AnalogTarget EnzymeKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
MethotrexateHuman DHFRIle-7, Glu-30, Gln-35, Asn-64, Arg-70, Val-115, Phe-34-9.5
Trimethoprim Analog 1Human DHFRAla-9, Ser-59Not specified
Benzamide Derivative JW2Human DHFRGly-117Not specified
Benzamide Derivative JW8Human DHFRAsn-64, Arg-70Not specified
TrimethoprimTubulin (CBS)Valβ238, Metβ259-33.75 (CDOCKER_ENERGY)

Molecular Dynamics Simulations of Protein Conformations and Binding

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations have been employed to study the stability and dynamics of Trimethoprim and its analogs in complex with DHFR.

MD simulations have confirmed the stability of the Trimethoprim-tubulin complex, with a root mean square deviation (RMSD) of less than 2.5 Å for the protein backbone over a 100-nanosecond simulation. researchgate.netresearchgate.net The root mean square fluctuation (RMSF) of the binding site residues increased, indicating greater flexibility, which may be necessary to accommodate the ligand. researchgate.netresearchgate.net An increase in the radius of gyration (Rg) also suggested that the protein undergoes some unfolding to bind Trimethoprim. researchgate.netresearchgate.net The binding energy calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach was -27.3 kcal/mol, further supporting the docking results. researchgate.net

Throughout the simulation of the Trimethoprim-tubulin complex, an average of three hydrogen bonds were observed, with a maximum of seven and a minimum of zero. researchgate.net The stability of at least one hydrogen bond until the end of the simulation period highlights its importance in the ligand-protein interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for DHFR Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For DHFR inhibitors like Trimethoprim, 3D-QSAR studies have been particularly valuable.

Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have built predictive models for Trimethoprim analogues targeting Escherichia coli DHFR. nih.govresearchgate.net These models have shown statistically significant cross-validated and non-cross-validated correlation coefficients. nih.govresearchgate.net

Analysis of the contour maps generated from these 3D-QSAR models revealed key structural features for enhanced potency. nih.govresearchgate.net For instance, the substitution of electronegative groups at the first and second positions of a particular substituent, along with an electropositive group at the third position, was found to significantly increase the inhibitory activity of the derivatives. nih.govresearchgate.net These findings provide valuable guidance for the rational design of new Trimethoprim analogs with improved affinity. nih.govresearchgate.net

Another study utilized molecular shape analysis and 3-way partial least-squares regression to correctly predict the receptor-bound geometries of Trimethoprim and a series of its analogs. nih.gov This approach offers a general treatment for determining the bioactive conformation of ligands when experimental structural data is unavailable. nih.gov

In Silico Prediction of Resistance Mechanisms

The emergence of bacterial resistance to Trimethoprim is a significant clinical concern. Computational methods are being used to understand and predict the mechanisms of this resistance. A primary mechanism of acquired resistance is the synthesis of a drug-resistant, plasmid-coded dihydrofolate reductase or dihydropteroate (B1496061) synthetase. nih.gov

In silico approaches can model the structural and energetic consequences of mutations in the DHFR enzyme that lead to reduced Trimethoprim binding. By comparing the binding energies of Trimethoprim to both the wild-type and mutant enzymes, it is possible to predict the likelihood of resistance developing.

Furthermore, computational studies can investigate other resistance mechanisms, such as efflux pumps and impaired drug penetration. researchgate.net For example, molecular modeling can be used to simulate the interaction of Trimethoprim with efflux pump proteins to understand how the drug is recognized and transported out of the bacterial cell. The analysis of resistance genes, such as sul and dfr, and their association with mobile genetic elements like integrons and insertion sequences, is another area where bioinformatics tools are crucial. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in a virtual screen of large chemical databases to identify novel compounds with the potential for similar activity.

For Trimethoprim, a pharmacophore model would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, all positioned in a specific spatial arrangement that complements the DHFR active site. Such models can be developed based on the structure of Trimethoprim itself or from the crystal structure of the DHFR-Trimethoprim complex. science.gov

Virtual screening using these pharmacophore models can efficiently filter through millions of compounds to identify a smaller, more manageable set of candidates for biological testing. mdpi.com This approach accelerates the discovery of novel chemical scaffolds that may have improved potency, selectivity, or pharmacokinetic properties compared to Trimethoprim. nih.gov The combination of pharmacophore modeling with molecular docking can further refine the virtual screening process, leading to a higher hit rate of active compounds. mdpi.com

Application of Machine Learning and Artificial Intelligence in Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery and development. springernature.com These technologies can be applied at various stages, from target identification and validation to lead optimization and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. jddtonline.info

In the context of Trimethoprim and the development of new DHFR inhibitors, ML models can be trained on large datasets of known inhibitors to predict the activity of new, untested compounds. nih.gov These models can learn complex structure-activity relationships that may not be apparent from traditional QSAR studies. mednexus.org

Generative AI models can be used to design entirely new molecules with desired properties, such as high affinity for DHFR and favorable drug-like characteristics. nih.gov AI can also be employed to analyze large volumes of scientific literature and patent databases to identify novel drug targets or to repurpose existing drugs like Trimethoprim for new indications. nih.gov While still an emerging field, the application of AI and ML holds immense promise for accelerating the discovery of the next generation of antimicrobial agents. nih.gov

Emerging Research Areas and Future Perspectives

Development of Novel Trimethoprim (B1683648) Derivatives with Improved Efficacy

The development of novel trimethoprim derivatives aims to enhance antibacterial efficacy, overcome existing resistance mechanisms, and potentially broaden therapeutic applications. Structure-activity relationship (SAR) studies have been pivotal in this endeavor, guiding the synthesis of compounds with improved binding affinities to dihydrofolate reductase (DHFR) or enhanced pharmacokinetic properties.

Research has explored modifications to trimethoprim's core structure, such as introducing various substituents to the benzyl (B1604629) ring or altering functional groups. For instance, the demethylation of trimethoprim's trimethoxy benzyl ring to yield hydroxy trimethoprim (HTMP) has served as a basis for further derivatization. Incorporating benzyloxy and phenyl ethanone (B97240) groups at the 4-position of the dimethoxy benzyl ring has been shown to significantly enhance antibacterial activity. Studies have also synthesized derivatives with amide bonds, which have demonstrated potent DHFR inhibitory activity and DNA-binding capabilities, with some analogs exhibiting higher efficacy than standard trimethoprim.

Table 1: Comparative Antibacterial Activity of Trimethoprim Derivatives

DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC) (μM)Reference
Trimethoprim (TMP)Staphylococcus aureus22.7 nih.gov
Trimethoprim (TMP)Escherichia coli55.1 nih.gov
Derivative 4bStaphylococcus aureus5.0 nih.gov
Derivative 4bEscherichia coli4.0 nih.gov
Hydroxy trimethoprim (HTMP)S. aureus, E. coliImproved activity over TMP nih.govekb.egresearchgate.net
Novel Analogs (e.g., 2, 3, 13, 14)Various bacteriaHigher activity/binding affinity than TMP nih.govmdpi.comresearchgate.net

These novel derivatives offer promising avenues for developing new therapeutic agents that can combat infections caused by drug-resistant bacteria nih.govekb.egnih.govmdpi.comresearchgate.nettandfonline.com.

Strategies for Overcoming Antimicrobial Resistance (Mechanistic Focus)

Antimicrobial resistance to trimethoprim is a significant concern, primarily mediated by alterations in its target enzyme, dihydrofolate reductase (DHFR), or through efflux pump mechanisms. Understanding these mechanisms is crucial for developing effective counter-strategies.

Key resistance mechanisms include:

Altered DHFR Enzyme: Mutations within the bacterial dhfr gene can lead to DHFR enzymes with reduced affinity for trimethoprim, such as the L28R mutation in E. coli nih.govacs.orgasm.org. Acquired resistance also arises from the expression of plasmid-encoded DHFR genes that confer lower sensitivity to the drug asm.org.

Overproduction of DHFR: Some bacteria increase DHFR production through regulatory mutations, effectively overwhelming the inhibitory capacity of trimethoprim asm.orgbiorxiv.org.

Efflux Pumps: Bacterial efflux pumps, such as BpeEF-OprC in Burkholderia pseudomallei and SmeDEF in Stenotrophomonas maltophilia, can actively transport trimethoprim out of the bacterial cell, reducing intracellular drug concentrations and conferring resistance asm.orgnih.govcsic.esfrontiersin.org.

Permeability Barriers: Changes in bacterial cell wall permeability can also limit trimethoprim's entry into the cell oup.com.

Strategies to overcome these resistance mechanisms include the development of novel DHFR inhibitors that can bind to mutated enzymes, agents that inhibit efflux pump activity, and combination therapies that target multiple pathways simultaneously nih.govasm.orgbiorxiv.orgasm.orgnih.govfrontiersin.orgoup.comfrontiersin.orgnih.gov. Research also focuses on understanding the genetic basis of resistance, including the role of mobile genetic elements like integrons and transposons in spreading resistance genes frontiersin.org.

Table 2: Mechanisms of Trimethoprim Resistance and Overcoming Strategies

Resistance MechanismDescriptionOvercoming Strategies/Research FocusReferences
Altered DHFR enzymeMutations in dhfr gene reduce drug binding affinity.Development of novel DHFR inhibitors; characterization of resistance mutations (e.g., L28R). nih.govacs.orgasm.orgasm.orgbiorxiv.orgoup.comfrontiersin.orgnih.gov
Acquired DHFR genesPlasmid-encoded DHFR genes confer lower drug sensitivity.Identification and characterization of mobile genetic elements (integrons, transposons) carrying resistance genes. asm.orgoup.comfrontiersin.orgfrontiersin.org
DHFR OverproductionIncreased enzyme levels due to regulatory mutations.Targeting regulatory pathways; developing drugs less affected by enzyme levels. asm.orgbiorxiv.org
Efflux PumpsActive extrusion of trimethoprim from bacterial cells.Investigating specific efflux pumps (e.g., BpeEF-OprC, SmeDEF); developing efflux pump inhibitors. asm.orgnih.govcsic.esfrontiersin.orgoup.comfrontiersin.org
Permeability BarrierReduced drug entry into the bacterial cell.Understanding changes in cell wall permeability. oup.com

Investigation of Biofilm Disruption and Eradication Strategies

Bacterial biofilms represent a significant challenge in treating infections due to their inherent resistance to antibiotics and host immune defenses. Emerging research indicates that trimethoprim, particularly at sub-inhibitory concentrations, can influence biofilm formation and bacterial adherence.

Studies have shown that sub-inhibitory concentrations of trimethoprim, often in combination with sulfamethoxazole (B1682508), can prevent biofilm formation in Acinetobacter baumannii by inhibiting the expression of Csu pili, a key component for biofilm development asm.org. This effect is linked to folate stress, demonstrating that antibiotics can modulate bacterial physiology beyond direct growth inhibition. Similarly, trimethoprim at sublethal doses has been shown to decrease P fimbriae expression and reduce the adherence of uropathogenic E. coli to host cells, suggesting a potential role in disrupting colonization nih.gov.

Table 3: Trimethoprim's Impact on Bacterial Biofilms and Adherence

Antibiotic/ConcentrationBacterial SpeciesEffect on Biofilm/AdherenceMechanism/FocusReferences
Sub-inhibitory TMP/SMXAcinetobacter baumanniiAbolished Csu pilus expression, reduced biofilm formationInhibition of Csu pilus expression, linked to folate stress. asm.org
Sub-inhibitory TMPUropathogenic E. coliDecreased P fimbriae expression, reduced bacterial adherenceImpact on host colonization and pathogenesis. nih.gov

Further research in this area could lead to strategies that combine traditional antimicrobial therapy with biofilm-disrupting agents to improve treatment outcomes for persistent infections.

Development of Advanced Tools for Resistance Surveillance and Detection

The rapid and accurate detection of antimicrobial resistance (AMR) genes is crucial for effective surveillance, clinical decision-making, and public health interventions. Advanced molecular techniques are transforming the landscape of AMR diagnostics.

Techniques such as Polymerase Chain Reaction (PCR), including multiplex PCR (mPCR) and real-time mPCR, are widely used to identify specific trimethoprim resistance genes (e.g., dfr genes) in bacterial isolates frontiersin.orgnih.govasm.org. DNA microarrays offer a high-throughput approach to screen for a broad range of resistance genes simultaneously in complex samples like microbiomes asm.orgplos.org. Whole-genome sequencing (WGS) provides a comprehensive view of a bacterium's genetic makeup, enabling the identification of all resistance determinants, mutations, and mobile genetic elements, thereby offering deep insights into resistance evolution frontiersin.orgasm.orgwho.int. Metagenomics allows for the analysis of resistance genes directly from environmental or clinical samples, capturing the broader resistome, including those from unculturable bacteria asm.org.

Table 4: Advanced Tools for Trimethoprim Resistance Surveillance and Detection

Detection MethodPrincipleApplication in AMR SurveillanceReferences
Multiplex PCR (mPCR)Amplifies multiple target resistance genes (e.g., dfr genes) simultaneously.Rapid screening of trimethoprim-resistant isolates for prevalent resistance determinants. frontiersin.orgfrontiersin.orgnih.govasm.org
Real-time mPCRPCR with fluorescent detection for quantification.High-throughput screening of large bacterial collections for resistance genes. frontiersin.orgnih.gov
DNA MicroarrayHybridizes DNA to probes representing various resistance genes.Screens for multiple resistance genes (including dfrA14) in complex samples. asm.orgplos.org
Whole-Genome Sequencing (WGS)Sequences the entire bacterial genome.Identifies all resistance determinants, mutations, and mobile genetic elements; tracks resistance evolution. frontiersin.orgasm.orgwho.int
MetagenomicsAnalyzes genetic material from clinical/environmental samples.Surveys the resistome in diverse environments, including unculturable bacteria. asm.org

These tools are essential for monitoring the spread of trimethoprim resistance and informing strategies to combat it.

Research on Sub-inhibitory Concentration Effects on Bacterial Physiology

Beyond direct antimicrobial action, trimethoprim at sub-inhibitory concentrations (sub-MIC) can profoundly influence bacterial physiology, acting as a signaling molecule that modulates gene expression and cellular functions. This area of research is revealing complex interactions between antibiotics and bacteria that extend beyond simple growth inhibition.

Studies have demonstrated that sub-MIC trimethoprim can lead to altered metabolic profiles in E. coli, including changes in nucleotide and amino acid levels, and can induce stress responses such as increased trehalose (B1683222) production plos.org. As mentioned previously, sub-MIC trimethoprim/sulfamethoxazole can inhibit pilus expression and reduce biofilm formation in A. baumannii asm.org and decrease fimbriae expression and adherence in uropathogenic E. coli nih.gov. Furthermore, antibiotics, including trimethoprim, can modulate bacterial gene transcription, either activating or repressing gene expression, a phenomenon distinct from their direct inhibitory effects pnas.org. In Staphylococcus aureus, sub-inhibitory concentrations of certain antibiotics have been shown to increase virulence factor production, potentially exacerbating infection outcomes asm.org.

Table 5: Effects of Sub-inhibitory Trimethoprim Concentrations on Bacterial Physiology

Antibiotic/ConcentrationBacterial SpeciesObserved Physiological EffectPotential Significance/MechanismReferences
Sub-inhibitory TMPEscherichia coli K-12Altered nucleotide/amino acid levels; increased trehalose.Stress response; modulation of metabolism; potential off-target effects. plos.org
Sub-inhibitory TMP/SMXAcinetobacter baumanniiInhibited pilus expression; reduced biofilm formation.Impact on virulence and colonization; folate stress linkage. asm.org
Sub-inhibitory Antibiotics (incl. TMP)Various bacteriaModulation of gene transcription.Antibiotics as signaling molecules; altered gene expression patterns. pnas.org
Sub-inhibitory AntibioticsStaphylococcus aureusIncreased virulence factor production.Potential to exacerbate infection; antibiotics as virulence inducers. asm.org
Sub-inhibitory TMPUropathogenic E. coliDecreased fimbriae expression; reduced bacterial adherence.Impact on host colonization and pathogenesis. nih.gov

Understanding these sub-MIC effects is crucial for a comprehensive view of antibiotic action and for developing strategies that leverage or mitigate these pleiotropic effects.

Exploration of Non-Antimicrobial Biological Activities

Beyond its primary role as an antibacterial agent, trimethoprim and its combination with sulfamethoxazole (TMP-SMX) have been investigated for various non-antimicrobial biological activities, including immunomodulatory, anti-inflammatory, and even anti-cancer effects.

Trimethoprim-sulfamethoxazole has been reported to possess immunomodulatory and anti-inflammatory properties. It can suppress the anti-inflammatory response and has shown potential in treating autoimmune inflammatory conditions, such as Wegener's granulomatosis and rheumatoid arthritis cm-uj.krakow.pltandfonline.com. More recently, research has explored the beneficial effects of TMP-SMX in severe COVID-19 cases, suggesting it may reduce acute lung injury by modulating neutrophil activation and the inflammatory response, potentially improving survival rates and reducing hospital stays nih.govskeenapublishers.comresearchgate.net. Furthermore, derivatives of trimethoprim, including those linked with sulfazane compounds, have been synthesized and evaluated for their anti-cancer potential against various cancer cell lines, showing promising inhibitory activity nih.govmdpi.commdpi.combiomedpharmajournal.orgresearchgate.net.

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for determining the degradation kinetics of Trimethoprim sulfate (TMP) in UV/PS systems?

  • Methodology : Use pseudo-first-order reaction kinetics under steady-state assumptions to model degradation rates. Measure second-order rate constants (e.g., kSO4•−;TMP) via competitive kinetics with reference compounds like p-CBA. Validate models by quantifying contributions of direct photolysis, •OH, and SO4•− using controlled scavengers (e.g., 1 mM tert-butanol to suppress •OH) .

Q. How do pH variations influence the degradation efficiency of TMP in sulfate radical-based AOPs?

  • Methodology : Adjust pH using phosphate buffers (e.g., 10 mM at pH 7.55) to study speciation effects. At lower pH (e.g., 6.0), protonation of TMP alters its reactivity with SO4•−, while higher pH may favor •OH dominance due to radical interconversion. Use UV-Vis spectroscopy to track TMP’s molar absorptivity (ε = 3078.56 M<sup>−1</sup>cm<sup>−1</sup>) and quantum yield (Φ = 1.29 × 10<sup>−3</sup> mol Einstein<sup>−1</sup>) .

Q. What role do transition metal ions (e.g., Cu<sup>2+</sup>, Co<sup>2+</sup>) play in TMP degradation in UV/PS systems?

  • Methodology : Add metal ions (0.1–1 mM) to activate persulfate and enhance SO4•− generation. Monitor kobs increases (e.g., from 4.95 × 10<sup>−3</sup> s<sup>−1</sup> to 25.12 × 10<sup>−3</sup> s<sup>−1</sup> with PS concentration). At excess concentrations (>1 mM), metal ions scavenge radicals or compete for UV absorption, reducing efficiency .

Q. What analytical techniques are employed to quantify TMP and its degradation intermediates?

  • Methodology : Use ultra-high-performance liquid chromatography (UHPLC) with a BEH C18 column (1.7 μm, 2.1 × 50 mm) for separation. Detect intermediates via mass spectrometry or by tracking radical-specific degradation pathways (e.g., demethylation or hydroxylation products) .

Advanced Research Questions

What explains discrepancies in reported second-order rate constants (kSO4•−;TMP</sup>) across studies?

  • Methodology : Variations arise from pH-dependent TMP speciation (e.g., pH 6 vs. 7.55) and differences in reference compounds (e.g., p-CBA vs. ibuprofen). Calibrate using standardized competition kinetics and validate with kinetic models that account for radical steady-state concentrations ([SO4•−]SS ≈ 1.08 × 10<sup>−12</sup> M; [•OH]SS ≈ 9.46 × 10<sup>−15</sup> M) .

Q. How do coexisting inorganic anions (Cl<sup>−</sup>, NO3<sup>−</sup>, HCO3<sup>−</sup>) modulate TMP degradation pathways?

  • Methodology : Add anions at environmentally relevant concentrations (e.g., 1 mM Cl<sup>−</sup>, 0.5 mM NO3<sup>−</sup>). Cl<sup>−</sup> scavenges SO4•− (rate constant k = 3.81 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup>) but generates secondary radicals (Cl•, ClOH•−). HCO3<sup>−</sup> promotes CO3<sup>•−</sup> formation (1.59 V), contributing 11.5% to TMP degradation. Model scavenging effects using kFA,•OH = 3.0 × 10<sup>8</sup> M<sup>−1</sup>s<sup>−1</sup> and kFA;SO4•− = 2.35 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup> for organic matter interference .

Q. How can kinetic models predict TMP degradation under complex water matrices (e.g., wastewater)?

  • Methodology : Develop steady-state models incorporating radical generation rates (r0,SO4•− = 4.623 × 10<sup>−8</sup> M s<sup>−1</sup>) and matrix effects (e.g., NOM’s inner-filter effect). Validate with experimental kobs values under varying PS concentrations (0.1–5 mM) and transition metal ion levels .

Q. What mechanistic differences exist between anaerobic biodegradation and SR-AOPs in TMP transformation?

  • Methodology : In anaerobic systems with sulfate-reducing consortia, TMP undergoes demethylation as the initial step, contrasting with SR-AOPs’ radical-driven oxidation. Use metagenomic analysis to identify core microbial communities (e.g., Desulfovibrio) and compare degradation pathways via LC-MS/MS .

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